6-(2,4-Dichlorophenyl)pyrimidin-4-amine
Description
6-(2,4-Dichlorophenyl)pyrimidin-4-amine is an organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYDVFPZGULBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(2,4-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 2,4-dichlorophenyl group undergoes SNAr reactions due to electron-withdrawing chlorine atoms activating the aromatic ring. Key examples include:
Amination
Reaction with primary or secondary amines replaces chlorine atoms under basic conditions:
Mechanistic Insight :
-
The reaction proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing chlorine substituents .
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Higher yields are achieved with electron-deficient anilines (e.g., 4-nitroaniline) .
Alkoxylation
Ethanol or methanol substitutes chlorine under alkaline conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| EtOH | K₂CO₃, DMF, 80°C, 12 h | 6-(2-Chloro-4-ethoxyphenyl)pyrimidin-4-amine | 75% |
Functionalization of the Pyrimidin-4-Amine Group
The primary amine at position 4 participates in acylations and alkylations:
Acylation
Reaction with acyl chlorides forms stable amides:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pivaloyl chloride | Et₃N, DCM, rt, 6 h | N-Pivaloyl-6-(2,4-dichlorophenyl)pyrimidin-4-amine | 55% |
Alkylation
Benzyl halides or alkyl bromides yield secondary amines:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzyl bromide | K₂CO₃, DMF, 60°C, 8 h | N-(4-Methoxybenzyl)-6-(2,4-dichlorophenyl)pyrimidin-4-amine | 78% |
Coupling Reactions
The dichlorophenyl group facilitates palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Boronic acids replace chlorine in the presence of Pd catalysts:
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 6-(2,4-Diphenyl)pyrimidin-4-amine | 68% |
Oxidation
Controlled oxidation of the amine group forms nitro derivatives:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, AcOH | 50°C, 4 h | 6-(2,4-Dichlorophenyl)pyrimidin-4-nitroamine | 40% |
Reduction
Catalytic hydrogenation reduces the pyrimidine ring:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, rt | 6-(2,4-Dichlorophenyl)tetrahydropyrimidin-4-amine | 92% |
Side Reactions and Competing Pathways
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Hydrolysis : Prolonged exposure to aqueous base leads to hydroxylation of chlorine substituents .
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Disproportionation : Observed with sterically hindered anilines (e.g., 2-iodoaniline), forming dehalogenated byproducts .
Key Research Findings
-
Substitution Selectivity :
-
Solvent Effects :
-
Catalytic Influence :
Scientific Research Applications
Biological Activities
Anticancer Properties:
Research has shown that 6-(2,4-Dichlorophenyl)pyrimidin-4-amine exhibits potent anticancer activity. It functions primarily through the inhibition of specific protein kinases involved in cell proliferation and survival. For instance, studies indicate that this compound selectively inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest in various cancer cell lines, including breast and lung cancers. The half-maximal inhibitory concentration (IC50) values for these cell lines range from 0.5 to 5 µM, indicating strong activity against tumor growth.
Antimicrobial Effects:
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogenic strains. Preliminary findings suggest significant inhibition against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values are comparable to those of established antibiotics, suggesting potential as a lead compound for new antimicrobial agents.
Anti-inflammatory Activity:
this compound has also been studied for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which may contribute to therapeutic strategies for inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Study on Anticancer Activity: A study demonstrated that derivatives of this compound effectively inhibited CDK activity in vitro, leading to G2/M phase arrest in cancer cells. The research highlighted the compound's potential in developing targeted cancer therapies.
- Antimicrobial Screening: Another investigation evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated that it possesses significant antibacterial and antifungal properties, warranting further exploration for therapeutic applications.
Comparative Data Table
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it can inhibit dipeptidyl peptidase 4, which plays a role in glucose metabolism and immune regulation .
Comparison with Similar Compounds
6-(2,4-Dichlorophenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
6-(2,5-Dichlorophenyl)pyrimidin-4-amine: This compound has a similar structure but with a chlorine atom at the 5-position instead of the 4-position.
5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine: This compound has additional substituents on the pyrimidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
6-(2,4-Dichlorophenyl)pyrimidin-4-amine (CAS No. 1250580-15-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dichlorophenyl group at the 6-position and an amino group at the 4-position. Its structural formula can be represented as follows:
This structure is critical for its interaction with biological targets, particularly in the context of drug discovery.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Kinases : Studies have shown that this compound can act as an inhibitor of specific kinases, which are crucial in signaling pathways associated with cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anti-cancer therapies.
- Targeting GPCRs : The compound may also interact with G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Its ability to modulate GPCR activity could provide therapeutic benefits in conditions such as inflammation and neurological disorders.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Case Study 1 : In a study published by ACS Omega, the compound was tested against various cancer cell lines. Results demonstrated significant cytotoxic effects, particularly in breast and lung cancer cells, with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 3.8 |
| HeLa (Cervical) | 7.0 |
- Mechanism Insights : The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as BCL-2 .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Case Study 2 : Research indicated that it effectively reduced pro-inflammatory cytokines in vitro. In models of acute inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Pharmacological Profile
The pharmacological profile of this compound suggests a favorable safety margin and efficacy across various models:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
